Cas no 2171215-91-9 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid)

4-(3S)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-(プロパン-2-イル)ブタナミドブタン酸は、Fmoc保護基を有するスレオニン誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物の特徴は、立体選択的に合成された(3S)配置により高い光学純度を保証し、Fmoc基の穏やかな脱保護条件(ピペリジン処理)との互換性に優れています。プロパン-2-イルアミド部位は溶解性の調整が可能で、固相ペプチド合成(SPPS)における樹脂への固定化や、溶液相合成での反応性制御に適しています。カルボキシル基はさらに修飾可能な官能基として機能し、多様なペプチド鎖伸長反応への適用が可能です。

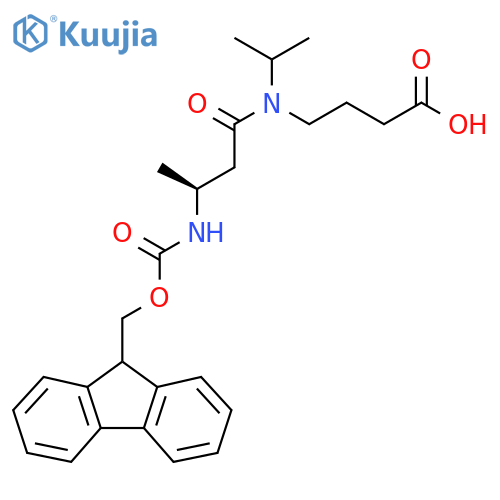

2171215-91-9 structure

商品名:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid

- 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid

- 2171215-91-9

- EN300-1575612

-

- インチ: 1S/C26H32N2O5/c1-17(2)28(14-8-13-25(30)31)24(29)15-18(3)27-26(32)33-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23H,8,13-16H2,1-3H3,(H,27,32)(H,30,31)/t18-/m0/s1

- InChIKey: YOXQXXWTEMZBBO-SFHVURJKSA-N

- ほほえんだ: O(C(N[C@@H](C)CC(N(CCCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1575612-0.5g |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1575612-2.5g |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1575612-5.0g |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1575612-100mg |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1575612-1000mg |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1575612-10.0g |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1575612-0.1g |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1575612-2500mg |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1575612-5000mg |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1575612-10000mg |

4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid |

2171215-91-9 | 10000mg |

$14487.0 | 2023-09-24 |

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2171215-91-9 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量